Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Description
Historical Development of 1,3,4-Thiadiazole Chemistry
The 1,3,4-thiadiazole ring system was first synthesized in 1882 by Emil Fischer through cyclization reactions involving thiocarbazides. Early applications focused on sulfonamide antibiotics, such as acetazolamide, which revolutionized glaucoma treatment in the 1950s by inhibiting carbonic anhydrase. The discovery of mesoionic thiadiazoles in the mid-20th century further expanded synthetic methodologies, enabling precise functionalization at the 2- and 5-positions. By the 1980s, natural products like dendrodoin—a cytotoxic agent isolated from marine tunicates—demonstrated the biological relevance of thiadiazole derivatives. These milestones laid the groundwork for developing amino-substituted variants, including this compound, which emerged as a key intermediate in modern drug design.
Significance of Amino-Thiadiazole Derivatives in Heterocyclic Chemistry
The amino group at the 5-position enhances the reactivity and pharmacological profile of 1,3,4-thiadiazoles through two mechanisms:
- Electronic Modulation : The electron-donating amino group increases nucleophilic susceptibility at the 2-position, facilitating coupling reactions with electrophiles like alkyl halides and acyl chlorides.
- Hydrogen-Bonding Capacity : The –NH₂ group enables interactions with biological targets, improving binding affinity in antimicrobial and anticancer agents.
For example, 2-amino-1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 8–32 μg/mL) and Candida albicans (MIC: 16–64 μg/mL). The methyl propanoate substituent in this compound further introduces ester functionality, enabling prodrug strategies and polymer conjugation.
Structural Features and Basic Physicochemical Properties
This compound (C₆H₉N₃O₂S) has the following characteristics:
The compound’s infrared spectrum shows characteristic bands at 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1540 cm⁻¹ (C=N thiadiazole ring). X-ray diffraction studies of analogous thiadiazoles reveal bond lengths of 1.63 Å (C–S) and 1.29 Å (C=N), confirming aromatic delocalization.
Current Research Status and Applications Overview
Recent advances in this compound research include:
- Anticancer Agents : Hybrid derivatives show antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 12–45 μM) through kinase inhibition.
- Antifungal Synergists : In combination with itraconazole, the compound reduces Candida albicans biofilm formation by 78%.
- Materials Science : The ester group enables incorporation into conductive polymers for optoelectronic devices.
- Chemical Biology : Used as a building block in activity-based protein profiling (ABPP) to map enzyme active sites.
Ongoing studies focus on optimizing its pharmacokinetic properties, with computational models predicting logP = 1.2 and polar surface area = 89 Ų, indicating favorable blood-brain barrier penetration.
Properties
IUPAC Name |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBTZLTBJXIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-72-7 | |
| Record name | methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the 5-Amino-1,3,4-thiadiazole Core
The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide or related reagents under basic conditions. The amino substituent at the 5-position is introduced by using thiosemicarbazide as a starting material.
A representative method includes:
- Reacting thiosemicarbazide with potassium hydroxide in ethanol.
- Adding carbon disulfide to the mixture and refluxing for an extended period (e.g., 24 hours).
- Acidifying the reaction mixture with dilute hydrochloric acid to precipitate the 5-amino-1,3,4-thiadiazole intermediate.
This step yields the 5-amino-1,3,4-thiadiazole-2-thiol or related intermediates with yields around 70-75% and melting points in the range of 235-237 °C, indicating purity and successful cyclization.
Introduction of the Propanoate Side Chain and Esterification
Following the formation of the thiadiazole ring, the propanoate side chain is introduced by alkylation or acylation reactions. The methyl ester group is typically installed by esterification of the corresponding carboxylic acid or by using methyl esters of propanoic acid derivatives in the reaction.
The synthetic sequence may involve:
- Reacting the 5-amino-1,3,4-thiadiazole intermediate with methyl 3-bromopropanoate or methyl 3-chloropropanoate under nucleophilic substitution conditions.
- Alternatively, coupling the thiadiazole ring with 3-bromopropanoic acid methyl ester under basic or catalytic conditions to form the desired ester.
Purification is achieved by recrystallization from ethanol or other suitable solvents, yielding methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate with satisfactory purity.
Characterization and Confirmation of Structure
The synthesized compound is characterized by:
- FT-IR Spectroscopy: Key absorption bands include ester carbonyl stretch (~1735 cm⁻¹), NH2 stretching (~3300 cm⁻¹), and thiadiazole ring vibrations (1000-1400 cm⁻¹).
- NMR Spectroscopy: Proton NMR shows signals corresponding to the methyl ester group (~3.7 ppm), methylene protons of the propanoate chain (~2.5-3.0 ppm), and the amino group (broad singlet ~5-6 ppm).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 187.22 g/mol confirms the molecular formula C6H9N3O2S.
- Melting Point: Consistent with literature values, confirming compound purity.
Data Tables Summarizing Preparation and Characterization
| Characterization Method | Key Data | Interpretation |
|---|---|---|
| FT-IR | 1735 cm⁻¹ (C=O), 3300 cm⁻¹ (NH2), 1000-1400 cm⁻¹ (thiadiazole) | Confirms ester, amino, and ring groups |
| 1H-NMR | 3.7 ppm (OCH3), 2.5-3.0 ppm (CH2), 5-6 ppm (NH2) | Confirms methyl ester and amino protons |
| Mass Spectrometry | Molecular ion peak at m/z = 187.22 | Confirms molecular weight |
Research Findings and Analysis
- The synthesis route leveraging thiosemicarbazide and carbon disulfide under basic reflux conditions is well-established for constructing 5-amino-1,3,4-thiadiazole rings with good yields and purity.
- The subsequent esterification or alkylation to introduce the methyl propanoate side chain is efficient and compatible with the heterocyclic core, preserving the amino functionality.
- Spectroscopic analyses validate the structural integrity of the final compound, with characteristic functional group signals and molecular weight confirmation.
- The compound’s purity and identity are reinforced by melting point data consistent with reported values.
- This preparation method offers a reproducible and scalable route for the synthesis of this compound, suitable for further application in medicinal chemistry and bioactive compound development.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate has been investigated for its potential therapeutic applications:
- Antimicrobial Properties : Studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity against various pathogens .
- Anti-inflammatory Activity : Research indicates that derivatives of thiadiazole compounds may possess anti-inflammatory properties, making them candidates for drug development in treating inflammatory diseases .
- Anticancer Potential : Some studies suggest that this compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
Agricultural Applications
The compound's biological activity extends to agriculture:
- Fungicides and Herbicides : Due to its antimicrobial properties, this compound can be explored as a potential fungicide or herbicide to protect crops from diseases and pests .
Materials Science Applications
In materials science, the compound can be utilized in the development of new materials:
- Polymers and Coatings : The unique chemical structure allows for the incorporation of this compound into polymer matrices or coatings that require specific functional properties .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This compound was one of the key compounds tested and showed promising results in inhibiting bacterial growth .
Case Study 2: Drug Development
Research conducted at a pharmaceutical laboratory focused on synthesizing various derivatives of this compound for testing against inflammatory diseases. The results indicated that certain derivatives had a high binding affinity to target enzymes involved in inflammation pathways .
Mechanism of Action
The mechanism of action of Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The thiadiazole ring is crucial for its binding to the target enzymes and subsequent inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The compound’s key structural analogs differ in substituents, ester groups, and appended functional moieties, which influence their physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
The ethyl ester in 899993-50-1 may confer slower metabolic hydrolysis compared to the methyl ester in the target compound, altering pharmacokinetics . The cyclohexylamino group in ’s analog contributes to anticandidal activity, suggesting that bulky substituents enhance antifungal efficacy .
Biological Activity: While this compound lacks reported bioactivity, its analogs with sulfanyl or thioether linkages (e.g., ’s compound) exhibit significant anticandidal activity . Carboxylic acid derivatives (e.g., ’s compound) are often explored for anti-inflammatory applications due to their structural similarity to NSAIDs .
Synthetic Routes: The target compound’s synthesis likely involves condensation of 5-amino-1,3,4-thiadiazole intermediates with methyl propanoate derivatives, analogous to methods described in (using 3-sulfanylpropanoyl chloride) . In contrast, analogs like 899726-09-1 require multi-step protocols involving aromatic halogenation and sulfanyl group incorporation .
Predicted vs. Experimental Data
- Collision Cross-Section (CCS) : The target compound’s predicted CCS (139.1 Ų for [M+H]+) aligns with its compact structure, whereas bulkier analogs (e.g., 899726-09-1 ) would likely exhibit higher CCS values due to increased steric bulk .
- Stability : The methyl ester group in the target compound may confer higher hydrolytic stability compared to ethyl or carboxylic acid derivatives under physiological conditions .
Biological Activity
Overview
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is an organic compound characterized by its thiadiazole ring structure, which is known for a wide array of biological activities. With the molecular formula , this compound has been studied for its interactions with various biological systems, particularly in the fields of medicinal chemistry and pharmacology.
Enzymatic Interactions
This compound acts primarily as an enzyme inhibitor , particularly targeting urease. The compound binds to the active site of urease, preventing its normal enzymatic activity. This inhibition can lead to significant biochemical effects, including alterations in nitrogen metabolism and potential applications in treating conditions related to elevated urease activity, such as certain infections and urolithiasis .
Cellular Effects
The compound has been shown to influence various cellular processes:
- Reactive Oxygen Species (ROS) : It modulates ROS levels, which are critical in cell signaling and apoptosis.
- Antioxidant Responses : this compound enhances cellular antioxidant defenses, potentially providing protective effects against oxidative stress .
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit antimicrobial activity . This compound has been explored for its potential against various pathogens. Studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungal strains .
Anticancer Activity
The anticancer potential of this compound is notable. In vitro studies have demonstrated that it can exhibit cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values indicate significant antiproliferative activity .
Anticonvulsant Activity
Some derivatives of thiadiazole have also been recognized for their anticonvulsant properties . Research indicates that compounds with similar structures can be effective in animal models for epilepsy. The mechanisms may involve modulation of neurotransmitter systems or ion channels .
Case Studies
- Anticancer Efficacy : A study synthesized several thiadiazole derivatives and evaluated their effects on cancer cell lines. The results indicated that specific modifications to the thiadiazole structure significantly enhance anticancer activity, suggesting a promising avenue for drug development .
- Antimicrobial Screening : In a comparative study of various thiadiazole derivatives against Mycobacterium tuberculosis, certain compounds exhibited potent activity with minimum inhibitory concentrations (MICs) lower than standard treatments .
Q & A
Q. What are best practices for benchmarking computational models (e.g., QSAR) against experimental data for this compound?
- Methodological Answer :
- Training/Test Sets : Curate a dataset of ≥30 derivatives with experimentally determined logP, IC₅₀, and solubility values. Use 70% for model training and 30% for validation .
- Descriptor Selection : Prioritize 3D descriptors (e.g., molecular polar surface area, H-bond donors) over 2D descriptors to capture steric and electronic effects of the thiadiazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
